1-Amino-2,6-dimethylpiperidine CAS number 39135-48-2.
1-Amino-2,6-dimethylpiperidine CAS number 39135-48-2.
An In-depth Technical Guide to 1-Amino-2,6-dimethylpiperidine (CAS: 39135-48-2)
Introduction
1-Amino-2,6-dimethylpiperidine, identified by CAS number 39135-48-2, is a substituted heterocyclic amine that serves as a versatile and valuable building block in modern organic synthesis and medicinal chemistry.[1] As a derivative of piperidine, a core scaffold in numerous pharmaceuticals, this compound offers a unique combination of steric hindrance from the two methyl groups and a reactive primary amino group.[1][2] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development. The strategic placement of the methyl groups influences the conformational properties of the piperidine ring, while the exocyclic N-amino group provides a key nucleophilic handle for constructing more complex molecular architectures.[3]
Physicochemical and Spectroscopic Properties
The fundamental properties of 1-Amino-2,6-dimethylpiperidine are critical for its application in experimental design. The compound is typically supplied as a technical-grade liquid, which dictates its handling and purification procedures.
Table 1: Physicochemical Properties of 1-Amino-2,6-dimethylpiperidine
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 39135-48-2 | [4] |
| Molecular Formula | C₇H₁₆N₂ | [4] |
| Molecular Weight | 128.22 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 65-80 °C at 30 mmHg | [5][6] |
| Density | 0.865 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.465 | [5] |
| Flash Point | 42 °C (107.6 °F) - closed cup | |
Structural elucidation is paramount for confirming the identity and purity of the compound. Detailed experimental and theoretical studies on its molecular structure have been performed. Spectroscopic data, including Fourier-transform infrared (FTIR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectra, have been reported, providing a complete vibrational and electronic structure analysis.[7][8] The mass spectrum is also available through the NIST WebBook, offering critical data for its identification in reaction mixtures.[4]
Synthesis and Purification
The synthesis of 1-Amino-2,6-dimethylpiperidine is a well-established, two-step process commencing from the corresponding secondary amine, 2,6-dimethylpiperidine. This pathway involves the introduction of a nitroso group, followed by its reduction to the desired primary amine.
Causality of Experimental Choices:
-
Nitrosation: The reaction is performed under acidic conditions to generate the active nitrosating agent, nitrous acid (HNO₂), in situ from sodium nitrite. The secondary amine of 2,6-dimethylpiperidine is sufficiently nucleophilic to attack the nitrous acid, forming the N-nitrosamine intermediate.[9][10] Maintaining a low temperature (0-10 °C) is critical to prevent the decomposition of nitrous acid and minimize side reactions.
-
Reduction: The subsequent reduction of the N-nitroso group is a standard transformation in organic chemistry. Common and effective reducing agents for this step include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This step selectively reduces the N=O bond to an N-NH₂ group without affecting the piperidine ring.
Caption: Synthetic workflow for 1-Amino-2,6-dimethylpiperidine.
Experimental Protocol: Synthesis of N-Nitroso-2,6-dimethylpiperidine (Intermediate)
This protocol is adapted from established procedures for the N-nitrosation of secondary amines.[9]
-
Dissolve 2,6-dimethylpiperidine (1.0 eq) in water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq).
-
Acidify the reaction mixture by the dropwise addition of hydrochloric acid (e.g., 6M HCl), ensuring the temperature is maintained below 10 °C. The pH should be acidic to facilitate the formation of nitrous acid.
-
Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
-
Extract the product from the aqueous layer using an organic solvent such as dichloromethane or diethyl ether (3x volumes).
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude N-nitroso-2,6-dimethylpiperidine.
The reduction of this intermediate to 1-Amino-2,6-dimethylpiperidine would then be carried out using a standard procedure with a suitable reducing agent. Purification of the final product is typically achieved by vacuum distillation, as suggested by its boiling point at reduced pressure.[5][6]
Reactivity and Applications in Drug Development
The synthetic utility of 1-Amino-2,6-dimethylpiperidine stems from the nucleophilicity of its primary amino group. This functionality allows it to serve as a key reactant in the synthesis of a wide array of more complex molecules.
Key Synthetic Applications:
-
Hydrazone Formation: It readily reacts with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in creating linkers or introducing specific pharmacophores in drug design.
-
Amide Synthesis: As a potent nucleophile, it reacts with acyl chlorides, anhydrides, or activated carboxylic acids to form amides, a common functional group in pharmaceuticals.[11]
-
Synthesis of Bioactive Agents: It has been explicitly used as a reactant in the synthesis of:
-
Anticonvulsant agents: Demonstrating its utility in developing central nervous system therapeutics.
-
HIV entry inhibitors: Specifically for the CXCR4 receptor, highlighting its role in antiviral drug discovery.
-
N-substituted 3-aminorhodanine derivatives: These compounds are investigated for various biological activities.
-
The steric bulk provided by the two methyl groups can also be strategically employed to influence the conformation of the final molecule, potentially enhancing binding affinity to a biological target or improving metabolic stability.
Caption: Key reaction pathways for 1-Amino-2,6-dimethylpiperidine.
Safety and Handling
1-Amino-2,6-dimethylpiperidine is a hazardous chemical that must be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.[12][13] It is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[5]
Table 2: GHS Hazard and Precautionary Information
| Category | Code(s) | Description |
|---|---|---|
| Pictograms | GHS02, GHS07 | Flame, Exclamation Mark |
| Signal Word | Warning | |
| Hazard Statements | H226 | Flammable liquid and vapor. |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5] Keep away from sources of ignition and incompatible materials such as acids, bases, and strong oxidizing agents.[12]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and protective clothing. A NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter (e.g., type ABEK) is recommended if exposure limits are exceeded or irritation is experienced.[12]
References
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1-amino-2,6-dimethylpiperidine - ChemBK. (2024). ChemBK. [Link]
-
1-Amino-2,6-dimethylpiperidine. (n.d.). NIST Chemistry WebBook. [Link]
-
1-Amino-2,6-dimethylpiperidine. (n.d.). NIST Chemistry WebBook (structure link). [Link]
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2,6-Dimethylpiperidine. (n.d.). Wikipedia. [Link]
-
Chemical Properties of 1-Amino-2,6-dimethylpiperidine (CAS 39135-39-2). (n.d.). Cheméo. [Link]
-
Molecular structure of 1-amino-2,6-dimethyl piperidine. (n.d.). ResearchGate. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]
-
FTIR spectrum of 1-amino-2,6-dimethylpiperidine. (n.d.). ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC - PubMed Central. [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. [Link]
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